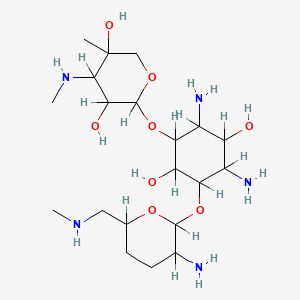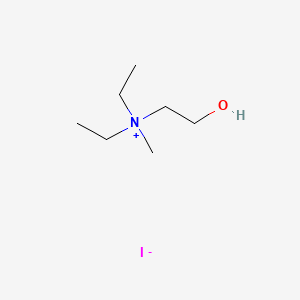
5-Cyano-dUrd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 5-cyano-2’-deoxy- is a modified nucleoside with the chemical formula C10H11N3O5 It is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-cyano-2’-deoxy- typically involves the reaction of 5-iodo-2’-deoxyuridine with cuprous cyanideThe reaction is usually carried out in a suitable solvent, such as dimethylformamide, under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for Uridine, 5-cyano-2’-deoxy- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 5-cyano-2’-deoxy- can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids under acidic or basic conditions
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or amines can be used to replace the cyano group.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic solutions facilitate the hydrolysis of the cyano group
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the cyano group yields carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Uridine, 5-cyano-2’-deoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in nucleic acid metabolism and its incorporation into DNA and RNA.
Medicine: Research is ongoing to explore its antiviral and anticancer properties. .
Industry: The compound is used in the development of pharmaceuticals and as a precursor for other bioactive molecules
Wirkmechanismus
The mechanism of action of Uridine, 5-cyano-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes involved in nucleic acid synthesis and metabolism, leading to the inhibition of viral replication and cancer cell growth. The compound can also affect cellular signaling pathways by modulating the levels of pyrimidine ribonucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine: Another modified nucleoside with antiviral properties.
5-Fluoro-2’-deoxyuridine: Known for its anticancer activity.
5-Iodo-2’-deoxyuridine: Used in the synthesis of other nucleoside analogs
Uniqueness
Uridine, 5-cyano-2’-deoxy- is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
26639-00-9 |
|---|---|
Molekularformel |
C10H11N3O5 |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N3O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
FJZRCDHFLPXKEK-XLPZGREQSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)O |
Synonyme |
5-cyano-2'-deoxyuridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/new.no-structure.jpg)



![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)




![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-azidophenyl) hydrogen phosphate](/img/structure/B1218613.png)




